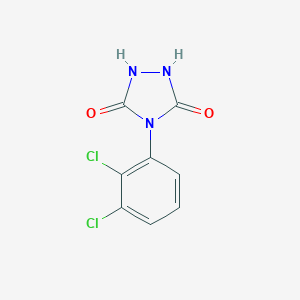
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as DCPTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity and reliability. The synthesis method of this compound has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective compound for use in research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of this compound-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential anti-cancer effects of this compound, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective compound for use in research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. There are many potential future directions for research on this compound, making it an exciting area of study for scientists in various fields.
Méthodes De Synthèse
The synthesis of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 2,3-dichlorophenylhydrazine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective method for producing this compound.
Applications De Recherche Scientifique
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been widely studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C8H5Cl2N3O2 |
|---|---|
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
4-(2,3-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-4-2-1-3-5(6(4)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
Clé InChI |
DLIVTZHAYCDQNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B258387.png)
![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B258394.png)
![3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258398.png)
![N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide](/img/structure/B258399.png)

![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)

![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)
![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)


amino]-N-cyclohexylacetamide](/img/structure/B258417.png)

